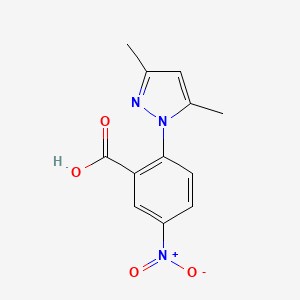

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid”. It has a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .

Molecular Structure Analysis

The molecular structure of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid” includes a pyrrole ring, which is a five-membered aromatic heterocycle .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid” include a molecular weight of 215.25 g/mol and a molecular formula of C13H13NO2 .

Applications De Recherche Scientifique

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, it has been studied as an inhibitor of enzymes involved in the biosynthesis of certain drugs. In organic synthesis, it has been used as a catalyst in the synthesis of various compounds, such as polymers and pharmaceuticals. In biochemistry, it has been studied for its ability to inhibit the activity of certain proteins involved in the regulation of gene expression.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withEnoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in fatty acid synthesis and folate metabolism, respectively.

Mode of Action

It is suggested that the compound may bind to the active sites of its target enzymes, inhibiting their function . This interaction could lead to changes in the metabolic pathways regulated by these enzymes.

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase can disrupt fatty acid synthesis, while inhibition of DHFR can affect folate metabolism . The downstream effects of these disruptions can vary, potentially influencing cellular growth and proliferation.

Result of Action

Similar compounds have been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These effects suggest that the compound may have potential applications in biotechnology and medicine.

Avantages Et Limitations Des Expériences En Laboratoire

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and is readily available commercially. In addition, it has been shown to be a potent inhibitor of certain enzymes and proteins, making it useful for a variety of research applications. A limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Orientations Futures

There are a number of potential future directions for research involving 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid. One potential direction is the development of new methods for synthesizing the compound. Another potential direction is the exploration of its potential applications in the development of new drugs and therapies. Additionally, further research could be done to investigate its potential as an antioxidant, and its ability to inhibit the growth of certain bacteria and fungi. Finally, further research could be done to investigate its potential as an inhibitor of enzymes and proteins involved in the regulation of gene expression.

Méthodes De Synthèse

2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid is typically synthesized from the reaction of 2-amino-5-methylpyrrole and 1,3-benzothiazole-6-carboxylic acid in the presence of an acid catalyst. The reaction proceeds in two steps, with the first step being the formation of an intermediate compound, this compound chloride. The second step involves the hydrolysis of the intermediate to form this compound.

Propriétés

IUPAC Name |

2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-3-4-9(2)16(8)14-15-11-6-5-10(13(17)18)7-12(11)19-14/h3-7H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZYHJAIQZLJSKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B2911269.png)

![1-butyl-5-(furan-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2911271.png)

![2-[(4-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2911273.png)

![({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid](/img/structure/B2911279.png)

![1-(3-{[7-(3-chloro-4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B2911280.png)

![5-[1-(9-Methylpurin-6-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2911282.png)

![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2911284.png)